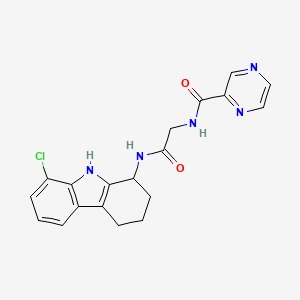
N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with methyl substituents is introduced through electrophilic aromatic substitution reactions.
Addition of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbothioamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzyme activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)PYRIDINECARBOTHIOAMIDE: Lacks the tetrahydro ring, making it less stable.
N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE: Contains a carboxamide group instead of a carbothioamide group, altering its reactivity.
Uniqueness
N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its tetrahydropyridine ring provides stability, while the carbothioamide group offers unique reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H22N2OS |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2OS/c1-11-6-12(2)8-14(7-11)16-15(19)17-5-3-4-13(9-17)10-18/h6-8,13,18H,3-5,9-10H2,1-2H3,(H,16,19) |
InChI Key |
HIXVGFYTCTWDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid](/img/structure/B10865680.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865688.png)
![11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10865694.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10865696.png)
![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10865700.png)

![2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol](/img/structure/B10865709.png)
![4-(diphenylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10865718.png)
![3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865723.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10865730.png)
![4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10865732.png)
![N-[3-(hydrazinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B10865742.png)
![5-(furan-2-yl)-2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10865747.png)
